molecular formula C29H29NO3 B10878775 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine

Cat. No.: B10878775
M. Wt: 439.5 g/mol
InChI Key: NMRBDRXLBYYZIQ-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine is a complex organic compound featuring a combination of benzodioxole, ethoxybenzyl, and naphthylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the 1,3-benzodioxole moiety. This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Ethoxybenzylation: The next step involves the introduction of the ethoxybenzyl group. This can be done by reacting the benzodioxole intermediate with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Naphthylmethylation: The final step involves the attachment of the naphthylmethyl group. This can be achieved by reacting the intermediate with naphthalen-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and naphthylmethyl groups.

    Reduction: Reduction reactions can occur at the ethoxybenzyl group, potentially converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole and ethoxybenzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)-N-benzyl-N-(naphthalen-2-ylmethyl)ethanamine
  • 2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine
  • 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(phenylmethyl)ethanamine

Uniqueness

The presence of the ethoxybenzyl group in 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine distinguishes it from similar compounds. This group may enhance its binding affinity to certain targets or alter its chemical reactivity, making it unique in its applications and effects.

Properties

Molecular Formula

C29H29NO3

Molecular Weight

439.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-(naphthalen-2-ylmethyl)ethanamine

InChI

InChI=1S/C29H29NO3/c1-2-31-27-12-8-23(9-13-27)19-30(16-15-22-10-14-28-29(18-22)33-21-32-28)20-24-7-11-25-5-3-4-6-26(25)17-24/h3-14,17-18H,2,15-16,19-21H2,1H3

InChI Key

NMRBDRXLBYYZIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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